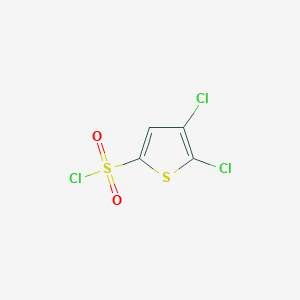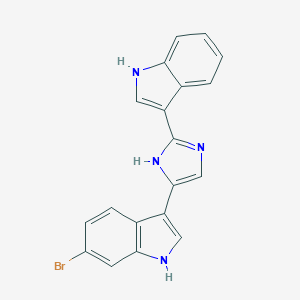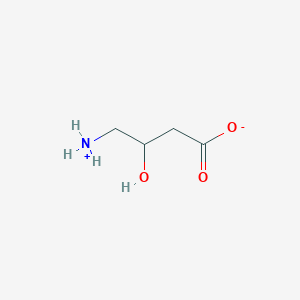
シクロペンタデカンオン
概要
説明
Cyclopentadecanone is a macrocyclic ketone with a 15-membered carbon ring. It is known for its musky odor and is widely used in the fragrance industry. This compound is also found in nature, particularly in the secretion of the North American musk rat. Cyclopentadecanone is valued for its unique scent and its potential biological activities, including antibiotic and antitumor properties .
科学的研究の応用
Cyclopentadecanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other macrocyclic compounds and as a reagent in organic synthesis.
Medicine: Due to its potential therapeutic properties, cyclopentadecanone is studied for its applications in treating various diseases, including cancer and infectious diseases.
Industry: Cyclopentadecanone is widely used in the fragrance industry due to its musky odor.
生化学分析
Biochemical Properties
Cyclopentadecanone is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to activate human musk receptors OR5AN1 and OR1A1 . The nature of these interactions is largely due to the structure and properties of Cyclopentadecanone.
Cellular Effects
Cyclopentadecanone has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to activate human musk receptors, which can lead to changes in cellular responses .
Molecular Mechanism
Cyclopentadecanone exerts its effects at the molecular level through several mechanisms. It can bind to specific biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For instance, it has been found to activate human musk receptors OR5AN1 and OR1A1, which can lead to changes in cellular responses .
Temporal Effects in Laboratory Settings
The effects of Cyclopentadecanone can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Transport and Distribution
Cyclopentadecanone is transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation
Subcellular Localization
Disclaimer: The information provided in this article is based on the current knowledge and understanding of Cyclopentadecanone as of 2024. As scientific research progresses, our understanding of this compound may change. Always refer to the most recent scientific literature for the most accurate and up-to-date information .
準備方法
Synthetic Routes and Reaction Conditions: Cyclopentadecanone can be synthesized through various methods. One notable method involves the ozonization of 15-tetracosenic acid, followed by oxidation and esterification. This process yields cyclopentadecanone with a 38.5% efficiency . Another method involves the reaction of cyclododecene with acryloyl chloride to form a ketene intermediate, which is then reacted with a sulfonyl hydrazine compound to obtain a hydrazone intermediate. This intermediate undergoes ring opening and hydrogenation to produce cyclopentadecanone .
Industrial Production Methods: Industrial production of cyclopentadecanone often involves the use of renewable plant resources, such as Malania oleifera Chum oil, which contains a high content of 15-tetracosenic acid. This method is economically viable and environmentally friendly, as it utilizes natural resources efficiently .
化学反応の分析
Types of Reactions: Cyclopentadecanone undergoes various chemical reactions, including:
Oxidation: Cyclopentadecanone can be oxidized to form cyclopentadecanolide, a macrocyclic lactone.
Reduction: Reduction of cyclopentadecanone can yield cyclopentadecanol.
Substitution: Cyclopentadecanone can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Cyclopentadecanolide
Reduction: Cyclopentadecanol
Substitution: Various substituted cyclopentadecanone derivatives
作用機序
The mechanism of action of cyclopentadecanone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of specific enzymes and receptors involved in biological processes. For example, its antibiotic properties may be due to its ability to inhibit bacterial enzymes, while its antitumor effects could be related to the induction of apoptosis in cancer cells .
類似化合物との比較
Cyclopentadecanone is unique among macrocyclic ketones due to its 15-membered ring structure. Similar compounds include:
Cyclopentadecanolide: A macrocyclic lactone with a similar carbon structure, used in fragrances and as a precursor for other compounds.
Cyclopentanone: A smaller cyclic ketone with a five-membered ring, used in organic synthesis and as a solvent.
Cyclohexadecenone: A macrocyclic ketone with a 16-membered ring, also used in fragrances.
Cyclopentadecanone stands out due to its specific ring size and the unique properties it imparts to fragrances and other applications.
特性
IUPAC Name |
cyclopentadecanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOIQJGOYGSIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCC(=O)CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047141 | |
| Record name | Cyclopentadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502-72-7 | |
| Record name | Cyclopentadecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentadecanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOPENTADECANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentadecanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentadecanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPENTADECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T09G246LET | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-5-cyclohexyl-2,2-difluoro-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-3-oxopentanamide](/img/structure/B167226.png)
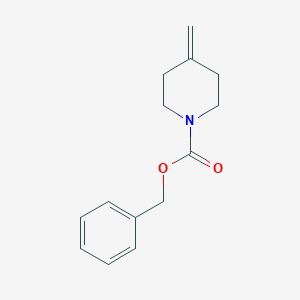
![bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B167231.png)
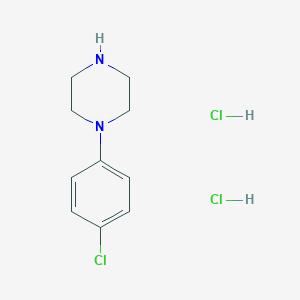
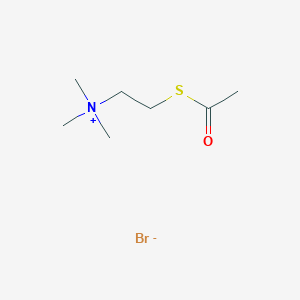
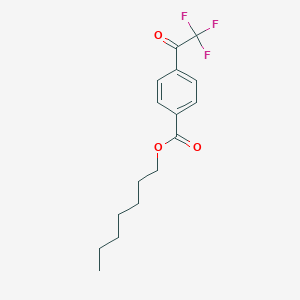

![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)](/img/structure/B167250.png)

